Cas no 1114635-80-1 (N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)

N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide 化学的及び物理的性質
名前と識別子
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- N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide
- Acetamide, N-[3-[6-(ethylsulfonyl)-3-pyridazinyl]phenyl]-2,2,2-trifluoro-
- N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide
- F2098-0155
- AKOS001950657
- N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,2,2-trifluoroacetamide
- 1114635-80-1
- N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2,2-trifluoroacetamide
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- インチ: 1S/C14H12F3N3O3S/c1-2-24(22,23)12-7-6-11(19-20-12)9-4-3-5-10(8-9)18-13(21)14(15,16)17/h3-8H,2H2,1H3,(H,18,21)
- InChIKey: IJRWLPKNGYJRGS-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C2=NN=C(S(CC)(=O)=O)C=C2)=C1)(=O)C(F)(F)F
計算された属性
- 精确分子量: 359.05514691g/mol
- 同位素质量: 359.05514691g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 548
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 97.4Ų
じっけんとくせい
- 密度みつど: 1.443±0.06 g/cm3(Predicted)
- Boiling Point: 600.6±55.0 °C(Predicted)
- 酸度系数(pKa): 9.61±0.70(Predicted)
N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2098-0155-2μmol |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide |
1114635-80-1 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
Life Chemicals | F2098-0155-3mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide |
1114635-80-1 | 90%+ | 3mg |
$63.0 | 2023-05-19 | |
Life Chemicals | F2098-0155-4mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide |
1114635-80-1 | 90%+ | 4mg |
$66.0 | 2023-05-19 | |
Life Chemicals | F2098-0155-2mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide |
1114635-80-1 | 90%+ | 2mg |
$59.0 | 2023-05-19 | |
Life Chemicals | F2098-0155-1mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide |
1114635-80-1 | 90%+ | 1mg |
$54.0 | 2023-05-19 | |
Life Chemicals | F2098-0155-5μmol |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide |
1114635-80-1 | 90%+ | 5μl |
$63.0 | 2023-05-19 | |
Life Chemicals | F2098-0155-5mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide |
1114635-80-1 | 90%+ | 5mg |
$69.0 | 2023-05-19 | |
Life Chemicals | F2098-0155-10mg |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide |
1114635-80-1 | 90%+ | 10mg |
$79.0 | 2023-05-19 | |
Life Chemicals | F2098-0155-10μmol |
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide |
1114635-80-1 | 90%+ | 10μl |
$69.0 | 2023-05-19 |
N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamideに関する追加情報
N-{3-[6-(Ethanesulfonyl)Pyridazin-3-Yl]Phenyl}-2,2,2-Trifluoroacetamide: A Comprehensive Overview
The compound with CAS No. 1114635-80-1, known as N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. The ethanesulfonyl group attached to the pyridazine ring and the trifluoroacetamide moiety are key structural elements that contribute to its biological activity and stability.
Recent studies have highlighted the importance of pyridazine derivatives in modulating various cellular pathways. The ethanesulfonyl group in this compound is particularly interesting due to its ability to enhance the molecule's solubility and bioavailability. This feature makes it a promising candidate for drug delivery systems that require efficient absorption and distribution within the body. Additionally, the trifluoroacetamide group is known for its lipophilic properties, which can improve the molecule's ability to cross cellular membranes and interact with target proteins.
One of the most recent advancements in understanding this compound involves its role in inhibiting key enzymes associated with neurodegenerative diseases. Researchers have demonstrated that N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide exhibits potent inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This discovery underscores its potential as a lead compound for developing therapies targeting cognitive disorders.
The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The incorporation of the ethanesulfonyl group requires precise control over reaction conditions to ensure optimal yields and purity. Similarly, the installation of the trifluoroacetamide moiety demands careful optimization to achieve the desired stereochemistry and regioselectivity.
From a structural perspective, the molecule's pyridazine ring serves as a versatile scaffold for further functionalization. This feature allows chemists to explore various substitution patterns and investigate their effects on biological activity. For instance, substituting different groups at the pyridazine positions could lead to compounds with enhanced selectivity or reduced toxicity.
Another area of active research involves the study of this compound's pharmacokinetic properties. Understanding how it is absorbed, distributed, metabolized, and excreted is crucial for determining its suitability as a drug candidate. Preliminary studies suggest that the ethanesulfonyl group plays a significant role in modulating these processes, potentially offering advantages over existing drugs in terms of efficacy and safety.
In conclusion, N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a valuable tool for future drug discovery efforts. As research continues to unfold, this compound has the potential to contribute significantly to the development of innovative therapeutic agents.
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